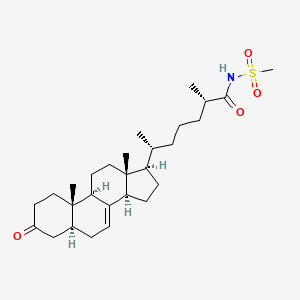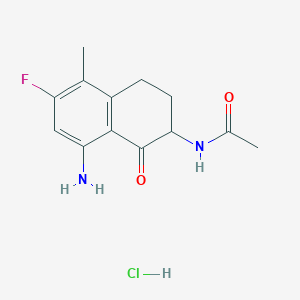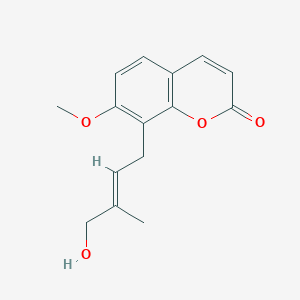
Micromarin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Micromarin F is a naturally occurring compound classified under the coumarins, a large group of 1-benzopyran derivatives found in plants. It is synthesized from osthole and has been identified for its significant biological activities, particularly as an antifoulant against marine organisms such as Balanus albicostatus and Bugula neritina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Micromarin F is synthesized from osthole, a coumarin derivative. The synthesis involves several steps, including the prenylation of osthole to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of osthole from natural sources, followed by chemical modification to produce this compound. This process may include steps such as purification, isolation, and chemical synthesis under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Micromarin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Micromarin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of coumarins and their derivatives.
Mécanisme D'action
Micromarin F exerts its effects through various molecular targets and pathways. Its antifouling activity is primarily attributed to its ability to disrupt the settlement and growth of marine organisms. This is achieved by interfering with the cellular processes of these organisms, leading to their inhibition or death . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with key enzymes and receptors in the target organisms .
Comparaison Avec Des Composés Similaires
Micromarin F is unique among coumarins due to its specific antifouling properties. Similar compounds include:
Osthole: The precursor to this compound, known for its wide range of biological activities.
Umbelliferone: Another coumarin derivative with notable antioxidant and antimicrobial properties.
Scopoletin: A coumarin compound with anti-inflammatory and antimicrobial effects
This compound stands out due to its potent antifouling activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
8-[(E)-4-hydroxy-3-methylbut-2-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3+ |
Clé InChI |
NYBDJZVNEBTWCZ-XCVCLJGOSA-N |
SMILES isomérique |
C/C(=C\CC1=C(C=CC2=C1OC(=O)C=C2)OC)/CO |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


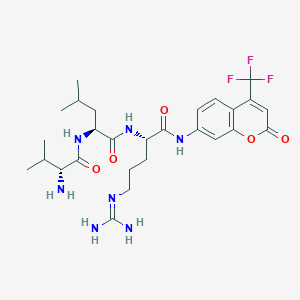
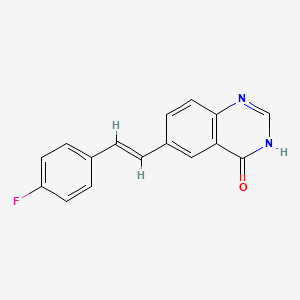
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
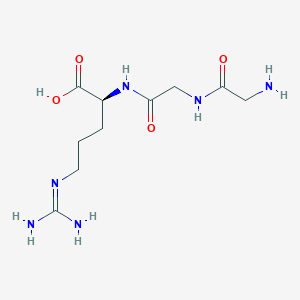
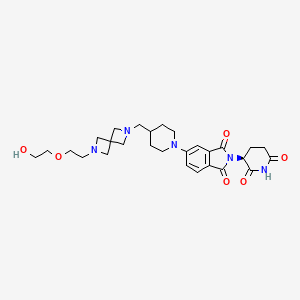
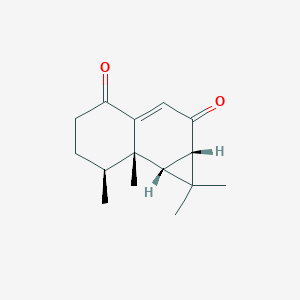

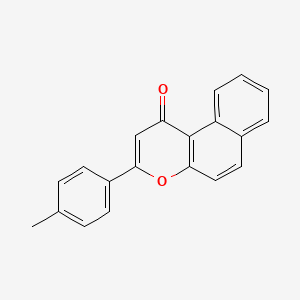
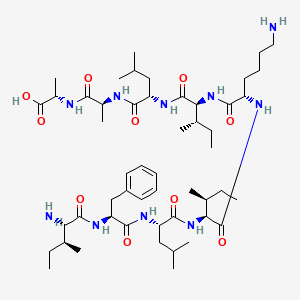
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)
